molecular formula C22H13F2N3 B2713342 8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901263-61-4

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2713342
CAS No.: 901263-61-4
M. Wt: 357.364
InChI Key: TVXWPDNNONOYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. Its structure includes fluorine substituents at the 8-position of the quinoline core and the 4-position of the phenyl ring at N1, along with a phenyl group at C3 (Figure 1). Fluorine atoms are known to enhance metabolic stability, lipophilicity, and binding affinity via electron-withdrawing effects and hydrogen-bonding interactions.

Properties

IUPAC Name

8-fluoro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3/c23-15-6-9-17(10-7-15)27-22-18-12-16(24)8-11-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXWPDNNONOYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like tetrahydrofuran. The reaction mixture is then subjected to cyclization to form the desired pyrazoloquinoline .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit enzymes involved in DNA synthesis, such as DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[4,3-c]Quinoline Derivatives

Anti-Inflammatory Activity and Substituent Effects

Key analogs and their activities include:

Compound Name/ID Substituents IC50 (NO Inhibition) Cytotoxicity (Survival Rate at 10 µM) Key Features
2a (3-Amino-4-phenylamino derivative) 3-NH2, 4-PhNH2 0.39 µM 9% High potency but severe cytotoxicity due to free amino groups
2i (3-Amino-4-(4-hydroxyphenylamino)) 3-NH2, 4-(4-OH-PhNH2) ~0.4 µM >80% Retained potency with reduced toxicity; hydroxyl improves selectivity
2m (4-(3-Amino)-benzoic acid derivative) 3-NH2, 4-(COOH-PhNH2) ~0.4 µM >75% Carboxylic acid enhances solubility and moderates cytotoxicity
Target Compound 8-F, 1-(4-F-Ph), 3-Ph Not reported Not reported Fluorine substituents may balance potency and safety via improved PK/PD

Key Observations :

  • Amino groups at C3/C4 (e.g., 2a, 2i, 2m) confer submicromolar NO inhibition but introduce cytotoxicity.
  • Electron-donating groups (e.g., OH, OMe) at the phenyl ring reduce activity compared to electron-withdrawing fluorine . The dual fluorine substituents in the target compound may enhance target binding and stability.
Ethoxy vs. Fluoro Substituents
  • 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (): Ethoxy at C8 increases steric bulk and lipophilicity (logP ~3.5) but may reduce metabolic stability compared to fluorine. Molecular weight: 307.33 g/mol vs. 387.34 g/mol for the target compound.
  • Target Compound :

    • 8-Fluoro substituent improves electronegativity and resistance to oxidative metabolism.
Gamma-Secretase Inhibitors (ELND006/ELND007)
  • ELND006/ELND007 (): Feature sulfonyl and trifluoromethyl groups, enabling gamma-secretase inhibition (amyloid-beta selectivity). 7,8-Difluoro substitution in ELND006 enhances target engagement vs. monofluoro substitution in the target compound.
Pyrazolo[3,4-b]quinoline Derivatives
  • F6 (4-(4-chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline) (): Chlorine and methyl groups increase steric hindrance, reducing solubility but improving thermal stability. Lower HOMO/LUMO gap compared to fluorine-rich analogs .

Biological Activity

8-Fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure

The compound can be represented by the following structure:

C19H14F2N4\text{C}_{19}\text{H}_{14}\text{F}_{2}\text{N}_{4}

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study evaluated the inhibitory effects of various derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Among these derivatives, compounds demonstrated potent inhibition of NO production, implicating their potential as anti-inflammatory agents. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression .

Table 1: Inhibitory Effects on NO Production

CompoundIC50 (μM)Cytotoxicity (%)
2a0.399
2b0.5215
2c0.7520

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study:
A specific derivative was tested against breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability with an IC50 value of approximately 10 μM. The study highlighted the role of the fluorine substituent in enhancing cytotoxicity compared to non-fluorinated analogs .

Neuroprotective Effects

Emerging studies suggest that pyrazolo[4,3-c]quinoline derivatives may possess neuroprotective properties. These compounds have been shown to mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases.

Table 2: Neuroprotective Activity

CompoundCell LineProtective Effect (%)
ASH-SY5Y75
BPC1268

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-c]quinoline derivatives is influenced by their structural features. Studies employing quantitative structure–activity relationship (QSAR) analysis have identified key structural determinants that correlate with biological efficacy. For instance, para-substitution on the phenyl ring generally enhances activity compared to ortho or meta substitutions.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 8-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how can reaction efficiency be optimized?

  • Synthetic Routes : Multi-step synthesis typically involves:

Formation of the pyrazoloquinoline core via cyclization of substituted quinoline precursors.

Introduction of fluorine and aryl groups via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .

Optimization via microwave-assisted synthesis to reduce reaction time and improve yields .

  • Key Parameters :

  • Catalysts: Pd(PPh₃)₄ for Suzuki coupling.
  • Solvents: Dimethylformamide (DMF) or toluene under inert atmosphere.
  • Temperature: 80–120°C for cross-coupling steps.

Q. How should structural characterization be performed to confirm the compound’s identity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and aromatic proton integration .
  • X-ray Crystallography : Resolve 3D conformation and bond angles .
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection .
    • Common Pitfalls : Impurities from incomplete coupling steps require column chromatography or recrystallization for removal.

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Standard Assays :

  • Anti-inflammatory : Inhibition of iNOS and COX-2 enzymes via ELISA, with IC₅₀ values compared to reference inhibitors (e.g., Celecoxib) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine cytotoxicity .
    • Data Interpretation : IC₅₀ < 1 µM suggests high potency; discrepancies between enzyme inhibition and cellular activity warrant further investigation .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

  • Root Causes :

  • Substituent variations (e.g., methoxy vs. fluoro groups altering lipophilicity) .

  • Assay conditions (e.g., cell line specificity, incubation time) .

    • Resolution Strategies :
  • Perform orthogonal assays (e.g., Western blotting to confirm target protein inhibition).

  • Compare structural analogs (see Table 1) to isolate substituent effects .

    Table 1: Substituent Impact on Biological Activity

    Compound SubstituentsKey Activity (IC₅₀, µM)Mechanism
    8-Fluoro, 4-FluorophenyliNOS: 0.39 COX-2 inhibition
    8-Methoxy, 4-ChlorophenylAnticancer: 1.00 Apoptosis induction
    Non-fluorinated analogCytotoxicity: >10 Reduced target affinity

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodology :

Substituent Variation : Synthesize derivatives with halogen (Cl, Br), methoxy, or methyl groups at positions 1, 3, and 8 .

Computational Docking : Use AutoDock Vina to predict binding modes with targets like CDKs or iNOS .

QSAR Models : Corporate logP, polar surface area, and steric parameters to predict bioavailability .

Q. What is the role of fluorine atoms in enhancing bioactivity and metabolic stability?

  • Mechanistic Insights :

  • Lipophilicity : Fluorine increases logP, improving membrane permeability .
  • Metabolic Resistance : C-F bonds resist oxidative degradation by cytochrome P450 enzymes .
    • Experimental Validation : Compare fluorinated vs. non-fluorinated analogs in pharmacokinetic studies (e.g., half-life in rodent models).

Q. How can multi-target inhibition profiles be rationally designed?

  • Approach :

  • Dual Targeting : Optimize substituents to balance affinity for COX-2 and CDKs (e.g., bulky groups for kinase pockets, polar groups for enzyme active sites) .
  • Polypharmacology Screening : Use high-content screening to assess off-target effects on related pathways .

Q. What computational tools are recommended for predicting binding modes and optimizing derivatives?

  • Workflow :

Molecular Docking : Glide or GOLD for initial pose prediction with CDK2 or iNOS structures (PDB: 1AQ1) .

MD Simulations : AMBER or GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Free Energy Calculations : MM/PBSA to rank derivatives by binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.